2-(3,5-Dimethylphenyl)-2H-1,2,3-triazol-4-amine

Lipophilicity Drug Likeness Permeability

2-(3,5-Dimethylphenyl)-2H-1,2,3-triazol-4-amine (CAS 1495915-34-8) is a 1,2,3-triazole derivative bearing a primary amine at the 4-position and a 3,5-dimethylphenyl substituent at the N2 position. It belongs to the class of 2-aryl-2H-1,2,3-triazol-4-amines, which serve as versatile building blocks in medicinal chemistry, agrochemical synthesis, and materials science.

Molecular Formula C10H12N4
Molecular Weight 188.23 g/mol
Cat. No. B13323349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dimethylphenyl)-2H-1,2,3-triazol-4-amine
Molecular FormulaC10H12N4
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)N2N=CC(=N2)N)C
InChIInChI=1S/C10H12N4/c1-7-3-8(2)5-9(4-7)14-12-6-10(11)13-14/h3-6H,1-2H3,(H2,11,13)
InChIKeyOJNPKGTWIUXSLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-Dimethylphenyl)-2H-1,2,3-triazol-4-amine – Procurement-Ready Structural and Physicochemical Baseline


2-(3,5-Dimethylphenyl)-2H-1,2,3-triazol-4-amine (CAS 1495915-34-8) is a 1,2,3-triazole derivative bearing a primary amine at the 4-position and a 3,5-dimethylphenyl substituent at the N2 position. It belongs to the class of 2-aryl-2H-1,2,3-triazol-4-amines, which serve as versatile building blocks in medicinal chemistry, agrochemical synthesis, and materials science . The compound is commercially available at ≥95% purity (HPLC) and is supplied under recommended storage conditions of 2–8 °C in a sealed, dry environment .

Why 2-Aryl-2H-1,2,3-triazol-4-amines Cannot Be Interchanged Without Quantitative Loss of Function


Within the 2-aryl-2H-1,2,3-triazol-4-amine family, the nature and position of aryl substituents dictate critical physicochemical properties—such as lipophilicity, steric bulk, and electronic distribution—that directly affect target binding, metabolic stability, and synthetic tractability [1]. The 3,5-dimethylphenyl group imparts a distinctive steric profile (two meta-methyl groups) and increased lipophilicity relative to unsubstituted or para-substituted phenyl analogs, making generic replacement likely to alter solubility, permeability, and off-rate kinetics in structure-activity relationships (SAR) [2].

Quantitative Differentiation Evidence for 2-(3,5-Dimethylphenyl)-2H-1,2,3-triazol-4-amine Against Closest Analogs


Lipophilicity (XLogP3) Advantage Over Unsubstituted 2-Phenyl Analog

The 3,5-dimethyl substitution increases the computed octanol-water partition coefficient (XLogP3) to 1.6, compared to 0.8 for the unsubstituted 2-phenyl-2H-1,2,3-triazol-4-amine [1]. This 0.8 log unit increase (ΔlogP = +0.8) translates to a roughly 6.3-fold higher lipophilicity, which can enhance membrane permeability and binding to hydrophobic enzyme pockets [2].

Lipophilicity Drug Likeness Permeability

Steric Bulk (Topological Polar Surface Area) and Rotatable Bond Conservation

Despite the added methyl groups, the topological polar surface area (TPSA) remains constant at 56.7 Ų (same as the unsubstituted phenyl analog) [1]. The number of rotatable bonds is also unchanged (1), meaning the bulk is introduced in a spatially confined manner—two meta methyl groups that do not increase conformational freedom. This focused steric profile can enhance selectivity for binding pockets that accommodate 3,5-disubstitution without entropic penalty [2].

Steric Hindrance Molecular Recognition Selectivity

Commercially Certified Purity and Storage Specification

The compound is supplied at ≥95% HPLC purity , whereas many close 2-aryl analogs (e.g., 4-chlorophenyl, 4-methylphenyl) are often listed at ≥97% purity from the same vendors. This 2% lower purity is offset by a more stringent storage requirement (sealed dry, 2–8 °C) that indicates sensitivity to moisture and temperature, ensuring that procurement with appropriate handling maintains the compound's integrity for sensitive coupling or medicinal chemistry applications .

Purity Stability Reproducibility

Optimal Research and Industrial Application Scenarios for 2-(3,5-Dimethylphenyl)-2H-1,2,3-triazol-4-amine


Structure-Activity Relationship (SAR) Exploration of Kinase or GPCR Inhibitors Requiring Meta-Substituted Aryl Motifs

When a medicinal chemistry program identifies a binding pocket that tolerates or prefers 3,5-disubstituted phenyl groups, the 3,5-dimethylphenyl-triazole-amine scaffold provides a focused steric probe. Its increased lipophilicity (ΔlogP +0.8 vs. the unsubstituted phenyl analog) can be exploited to optimize logD and passive permeability without introducing additional rotatable bonds [1].

Fragment-Based Drug Discovery (FBDD) Library Expansion

As a low-molecular-weight (188.23 g/mol), rule-of-three compliant fragment, this compound adds a unique shape and electronic signature to fragment libraries. Its TPSA (56.7 Ų) and single rotatable bond make it an ideal starting point for fragment growing or merging, particularly when targeting hydrophobic sub-pockets [2].

Synthesis of Click Chemistry-Derived PROTAC Linkers or Bioconjugates

The primary amine at the 4-position serves as a robust handle for amide coupling or reductive amination, while the 3,5-dimethylphenyl group can participate in π-stacking interactions with aromatic residues in a ternary complex. The commercial availability at gram scale with defined purity enables rapid iterative synthesis of PROTACs or bioconjugate payloads .

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